BenchChemオンラインストアへようこそ!

3-(Oxetan-3-yl)pyrrolidine

Medicinal chemistry Bioisosterism Physicochemical property optimization

3-(Oxetan-3-yl)pyrrolidine is a dual-ring building block coupling a pyrrolidine scaffold with a 3-position oxetane moiety—a proven bioisostere for gem-dimethyl that delivers up to >4000-fold solubility gains and redirects metabolism away from CYP enzymes (e.g., CYP3A4) to mEH, lowering DDI risk. The oxetane-induced pKa drop (~0.7–0.9 units) attenuates hERG liability while preserving target engagement, and conformational restriction enforces a synclinal arrangement that sharpens isoform selectivity. Supplied with rigorous QC (≥98% purity) and global B2B shipping, this compound is ideal for fragment libraries and lead optimization programs requiring differentiated ADME-tox profiles.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1273567-00-2
Cat. No. B1403758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxetan-3-yl)pyrrolidine
CAS1273567-00-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CNCC1C2COC2
InChIInChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2
InChIKeyMXASJDNDNLHYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxetan-3-yl)pyrrolidine (CAS 1273567-00-2): Oxetane-Pyrrolidine Bifunctional Scaffold Procurement Overview


3-(Oxetan-3-yl)pyrrolidine (CAS 1273567-00-2) is a saturated heterocyclic building block comprising a pyrrolidine ring directly substituted at the 3-position with an oxetane moiety . This dual-ring architecture positions the compound within the oxetane-containing scaffold class, where the oxetane unit functions as a strategic bioisostere for gem‑dimethyl or carbonyl groups to modulate physicochemical properties [1]. The compound is supplied as a research chemical with typical purity specifications of 95–98% and a molecular weight of 127.18 g/mol .

Why 3-(Oxetan-3-yl)pyrrolidine Cannot Be Simply Substituted with Other Pyrrolidine or Oxetane Building Blocks


Substituting 3‑(oxetan‑3‑yl)pyrrolidine with a generic pyrrolidine (e.g., unsubstituted pyrrolidine or 3‑methylpyrrolidine) or an alternative oxetane‑containing building block is not chemically equivalent due to the synergistic conformational and electronic effects conferred by the direct 3‑position oxetane attachment. The oxetane ring, when positioned α to the pyrrolidine nitrogen, exerts a marked inductive electron‑withdrawing effect that reduces amine basicity by approximately 0.7–0.9 pKa units relative to unsubstituted pyrrolidine [1]. Additionally, the near‑planar geometry and ring strain (~106 kJ·mol⁻¹) of the oxetane impose distinct conformational restrictions on the pyrrolidine ring that are absent in gem‑dimethyl or alkyl‑substituted analogs [1][2]. These combined electronic and steric perturbations translate into differential target binding kinetics, metabolic stability, and solubility profiles that cannot be replicated by simple analog substitution.

3-(Oxetan-3-yl)pyrrolidine Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Oxetane vs. Gem-Dimethyl Substitution: Aqueous Solubility Enhancement by 4‑ to >4000‑Fold

Replacement of a gem‑dimethyl group with an oxetane ring—as represented in the 3‑(oxetan‑3‑yl)pyrrolidine scaffold—results in increased aqueous solubility by a factor of 4 to greater than 4000, depending on the structural context [1]. This class‑level effect arises from the introduction of a polar oxygen atom and the reduced lipophilicity conferred by the oxetane relative to the hydrophobic gem‑dimethyl moiety [1].

Medicinal chemistry Bioisosterism Physicochemical property optimization

Oxetane vs. Gem-Dimethyl Substitution: Reduced Metabolic Degradation Rate

In addition to solubility benefits, substituting a gem‑dimethyl group with an oxetane unit reduces the rate of metabolic degradation in most cases [1]. The oxetane ring is metabolized primarily by microsomal epoxide hydrolase (mEH) rather than cytochrome P450 enzymes, thereby decreasing dependence on oxidative pathways and potentially mitigating drug–drug interaction liabilities [2].

Drug metabolism Pharmacokinetics Metabolic stability

Amine Basicity Modulation: pKa Reduction by 0.7–0.9 Units Relative to Unsubstituted Pyrrolidine

Placement of an oxetane ring in the α‑position relative to the pyrrolidine nitrogen results in a marked decrease in amine basicity. For oxetane‑containing pyrrolidine analogs, the pKa of the conjugate acid is reduced by approximately 0.7–0.9 units compared to unsubstituted pyrrolidine (pKa ≈ 11.3) [1]. This attenuation is attributed to the electron‑withdrawing inductive effect of the oxygen atom transmitted through the oxetane ring.

Physicochemical properties Amine basicity pKa modulation

Conformational Restriction: Synclinal Preference Imposed by Oxetane Ring

Incorporation of an oxetane into an aliphatic chain or heterocyclic scaffold induces conformational changes that favor synclinal (gauche) arrangements over antiperiplanar conformations [1]. For 3‑(oxetan‑3‑yl)pyrrolidine, the near‑planar oxetane ring restricts the rotational freedom of the C3‑substituent, effectively locking the pyrrolidine ring into a preferred low‑energy conformation that differs from the flexible conformer distribution of 3‑methylpyrrolidine or unsubstituted pyrrolidine.

Conformational analysis Molecular rigidity Structure-based drug design

Oxetane as Bioisostere for Morpholine: Comparable Solubilizing Ability with Lower Molecular Weight

Spirocyclic oxetanes, such as 2‑oxa‑6‑aza‑spiro[3.3]heptane, bear remarkable analogies to morpholine fragments and are even able to supplant morpholine in its solubilizing ability [1]. The 3‑(oxetan‑3‑yl)pyrrolidine scaffold, while not spirocyclic, similarly incorporates the oxetane oxygen as a hydrogen‑bond acceptor, conferring solubility benefits comparable to morpholine‑containing analogs but with a lower molecular weight and reduced rotatable bond count.

Bioisosterism Fragment-based drug discovery Solubility enhancement

3-(Oxetan-3-yl)pyrrolidine High‑Value Application Scenarios Informed by Quantitative Differentiation


Lead Optimization: Solubility‑Limited Candidates

When a lead series containing a gem‑dimethyl‑substituted pyrrolidine exhibits poor aqueous solubility (<10 µM) that hampers in vitro assay reproducibility or formulation for in vivo studies, 3‑(oxetan‑3‑yl)pyrrolidine can serve as a direct bioisosteric replacement. The oxetane substitution is predicted to increase solubility by 4‑ to >4000‑fold based on class‑level evidence [1], potentially eliminating the need for DMSO stock solutions at high concentrations or enabling oral formulation development.

Metabolic Stability Enhancement in CYP‑Mediated Clearance Pathways

For compounds undergoing rapid oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), incorporating 3‑(oxetan‑3‑yl)pyrrolidine in place of a gem‑dimethyl group can redirect metabolism toward microsomal epoxide hydrolase (mEH) [2]. This metabolic switching reduces the rate of degradation in most cases and decreases dependence on CYP pathways, thereby lowering the risk of drug–drug interactions and improving in vivo half‑life.

Reduction of hERG Liability via Amine Basicity Attenuation

Basic amine centers are a common driver of hERG channel blockade and associated cardiotoxicity. The oxetane‑induced reduction in pyrrolidine basicity (ΔpKa ≈ –0.7 to –0.9) [3] can attenuate hERG binding while preserving target engagement. 3‑(Oxetan‑3‑yl)pyrrolidine is therefore a strategic replacement for unsubstituted pyrrolidine in CNS‑targeted programs or other indications where hERG safety margins are narrow.

Conformational Locking for Enhanced Target Selectivity

In structure‑based drug design campaigns where a flexible pyrrolidine ring adopts multiple conformations and leads to off‑target activity, the conformational restriction imposed by the oxetane ring [3] can enforce a synclinal arrangement that better matches the target binding pocket. 3‑(Oxetan‑3‑yl)pyrrolidine provides a pre‑organized scaffold that reduces entropic binding penalties and can sharpen selectivity profiles against closely related isoforms or receptors.

Fragment‑Based Library Construction with Favorable Physicochemical Space

3‑(Oxetan‑3‑yl)pyrrolidine (MW = 127.18, H‑bond acceptors = 2, rotatable bonds = 1) occupies an attractive region of fragment physicochemical space, combining low molecular weight with the solubility and metabolic advantages of the oxetane unit. It is ideally suited for inclusion in fragment libraries where hits will be elaborated via structure‑based design, providing a built‑in property advantage relative to alkyl‑substituted pyrrolidine fragments of similar molecular weight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Oxetan-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.